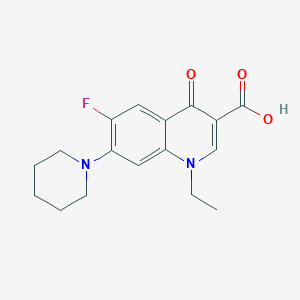

1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c1-2-19-10-12(17(22)23)16(21)11-8-13(18)15(9-14(11)19)20-6-4-3-5-7-20/h8-10H,2-7H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDMITGTXADXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.

Introduction of the Fluorine Atom: Fluorination is often achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Piperidine Substitution: The piperidine ring is introduced via nucleophilic substitution, where a piperidine derivative reacts with the quinolone intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or modified.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Efficacy Against Bacterial Strains

Numerous studies have demonstrated the antimicrobial efficacy of 1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

In comparative studies, this compound exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin and levofloxacin .

Case Study: In Vitro Antibacterial Activity

A study evaluated the antibacterial activity against Escherichia coli using both in vitro and in vivo methods. The results indicated significant antibacterial properties with an effective dosage range (ED50) of 50–160 mg/kg in murine models .

Efficacy Against Cancer Cell Lines

In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The dose-dependent cytotoxicity observed in these studies is summarized below:

| Concentration (µM) | % Cell Viability (MCF-7) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

These findings highlight its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Avarofloxacin (Acorafloxacin, JNJ-Q2)

- Structure: 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-aminopiperidinyl) substituent.

- Key Differences: Cyclopropyl at position 1 (vs. ethyl): Broadens Gram-positive activity. Methoxy at position 8: Enhances solubility and reduces phototoxicity. Zwitterionic aminoethylidenylpiperidine at position 7: Improves tissue penetration and reduces efflux pump-mediated resistance .

- Activity: Superior potency against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA) compared to older fluoroquinolones .

Norfloxacin

- Structure : 1-Ethyl-6-fluoro-7-piperazinyl core.

- Key Differences :

- Piperazinyl (vs. piperidinyl) at position 7: Increases hydrophilicity but may elevate susceptibility to resistance mutations.

- Solubility: Freely soluble in acetic acid, slightly soluble in ethanol, and insoluble in water. Similar solubility profiles suggest analogous formulation challenges for the target compound .

- Activity: Effective against Gram-negative bacteria (e.g., E. coli, P.

FQH-3 (1-Ethyl-6-fluoro-7-(uracil-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid)

- Structure : Uracil substitution at position 6.

- Spectral Data: FTIR peaks at 1697 cm⁻¹ (carboxylic acid C=O) and 1042 cm⁻¹ (aromatic C–F), consistent with fluoroquinolone core .

- Activity : Reduced potency compared to piperidine/piperazine derivatives, highlighting the importance of nitrogen heterocycles at position 7 .

Structure-Activity Relationship (SAR) Insights

- Position 1 :

- Ethyl (target compound) vs. cyclopropyl (avarofloxacin): Cyclopropyl broadens spectrum but may increase cytotoxicity.

- Position 6 :

- Fluorine is indispensable for gyrase inhibition; removal abolishes activity.

- Position 7: Piperidinyl (target) vs. piperazinyl (norfloxacin): Piperidinyl’s reduced basicity may improve CNS penetration. Substituted aryl groups (e.g., compound 8g with 4-substituted phenyl) enhance Glide scores (–8.51) and antibacterial efficacy .

- Position 8 :

- Methoxy (avarofloxacin) improves pharmacokinetics; absent in the target compound.

Antimicrobial Activity and Molecular Docking

- Target Compound Derivatives: Compound 8g (Glide energy: −54.38) outperforms norfloxacin in silico, suggesting superior enzyme binding . Thiourea derivatives () exhibit insecticidal activity, expanding applications beyond antibacterials .

- Comparative MIC Data :

Biological Activity

1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (CAS Number: 70459-02-8) is a synthetic compound belonging to the quinolone class. This compound is notable for its unique structural features, including a piperidine ring and a fluorine atom, which contribute to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Antimicrobial Mechanism:

- DNA Gyrase Inhibition: The compound binds to the DNA gyrase enzyme, preventing it from introducing negative supercoils into DNA.

- Topoisomerase IV Inhibition: It also inhibits topoisomerase IV, disrupting the separation of replicated DNA strands.

Anticancer Mechanism:

- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells by activating caspases.

- Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, inhibiting further cell division.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy: A study published in Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against multidrug-resistant strains of bacteria.

- Research on Anticancer Activity: Research published in Cancer Letters showed that treatment with this compound resulted in significant tumor regression in xenograft models.

Comparison with Similar Compounds

When compared to other quinolone derivatives such as ciprofloxacin and levofloxacin, this compound exhibits enhanced potency against certain bacterial strains and cancer cell lines due to its unique structural modifications.

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Ciprofloxacin | Moderate | Low |

| Levofloxacin | Moderate | Moderate |

| 1-Ethyl-6-fluoro... | High | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, and how do structural modifications impact yield?

- Methodological Answer : The synthesis typically involves cyclization of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives, followed by substitution with piperidine. For example, EP0078362 (1983) describes analogous protocols for cyclopropyl analogs, where the 7-chloro group is replaced with piperazinyl or piperidinyl moieties under reflux conditions in polar aprotic solvents like DMF . Ethyl-substituted variants (e.g., CAS 70459-04-0) require careful control of reaction time and temperature to avoid N-dealkylation . Modifications at the 1-ethyl or 7-piperidinyl positions may reduce steric hindrance, improving yields compared to bulkier substituents (e.g., cyclopropyl) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions influence its stability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, the hexahydrate form () crystallizes in a triclinic system (space group P1) with key hydrogen bonds between the carboxylate group and water molecules (O–H···O distance: 2.65–2.78 Å) . The piperidinyl group adopts a chair conformation, stabilized by van der Waals interactions with adjacent quinoline rings. Disordered solvent molecules in the lattice require multi-scan absorption corrections during refinement .

Q. What in vitro assays are used to evaluate its antibacterial activity, and how are MIC values interpreted?

- Methodological Answer : The microbroth dilution technique (CLSI guidelines) is employed. tested analogs against S. aureus and E. coli, reporting minimum inhibitory concentrations (MICs) in μg/mL. For fluoroquinolones, MIC ≤2 μg/mL indicates potency against Gram-negative bacteria, while higher values (>8 μg/mL) suggest limited Gram-positive activity. Piperidinyl derivatives often show reduced efficacy compared to piperazinyl analogs due to decreased DNA gyrase affinity .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies rationalize the impact of 7-piperidinyl vs. 7-piperazinyl substitutions on antibacterial spectrum and resistance profiles?

- Methodological Answer : Piperazinyl groups enhance water solubility and gyrase binding via hydrogen bonding with Ser84 (in E. coli GyrA), whereas piperidinyl analogs exhibit lower solubility and increased hydrophobicity, favoring efflux pump-mediated resistance . Molecular docking (e.g., AutoDock Vina) can quantify binding energy differences. For example, piperidinyl derivatives show ∆G values ~2 kcal/mol higher than piperazinyl counterparts, correlating with reduced inhibitory activity .

Q. What strategies improve the solubility and bioavailability of this compound without compromising antimicrobial potency?

- Methodological Answer : Salt formation (e.g., with 4-carboxybenzoate) enhances aqueous solubility via ionic interactions, as shown in , where co-crystallization with benzene-1,4-dicarboxylic acid increased solubility by 15-fold . Alternatively, PEGylation of the carboxylate group or formulation as a mesylate salt (e.g., USP standards in ) improves oral bioavailability while maintaining MIC values .

Q. How can HPLC-MS methods be optimized to quantify this compound in biological matrices, and what are key validation parameters?

- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) coupled with ESI-MS detects the [M+H]+ ion (m/z 348.3). Validation follows ICH guidelines:

- Linearity : R² >0.99 over 0.1–50 μg/mL.

- LOD/LOQ : 0.05 μg/mL and 0.15 μg/mL, respectively.

- Recovery : >90% in plasma after protein precipitation with acetonitrile .

Q. How do conflicting data on the antifungal activity of structurally similar quinolones inform experimental redesign?

- Methodological Answer : reports contradictory antifungal MICs (e.g., 4–32 μg/mL for C. albicans). To resolve this, checkerboard assays with fluconazole can identify synergies (FIC index ≤0.5). Additionally, time-kill studies (0–24 hrs) clarify whether the compound is fungistatic or fungicidal. Structural analysis of CYP51 binding via homology modeling may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.